molecular formula C18H21N3O4S B15106063 Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate

Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate

Cat. No.: B15106063
M. Wt: 375.4 g/mol
InChI Key: KFHQSKQBFUDRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate is a complex organic compound with the molecular formula C18H21N3O4S and a molecular weight of 375.44 g/mol . This compound is characterized by its unique structure, which includes a benzothiazole ring, an acetylamino group, and a piperidinecarboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The acetylamino group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. The piperidinecarboxylate ester can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile .

Comparison with Similar Compounds

Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 1-(2-acetamido-1,3-benzothiazole-6-carbonyl)piperidine-3-carboxylate

InChI

InChI=1S/C18H21N3O4S/c1-3-25-17(24)13-5-4-8-21(10-13)16(23)12-6-7-14-15(9-12)26-18(20-14)19-11(2)22/h6-7,9,13H,3-5,8,10H2,1-2H3,(H,19,20,22)

InChI Key

KFHQSKQBFUDRFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.